Cas no 1312792-30-5 (micropeptin GH979)

micropeptin GH979 structure
micropeptin GH979 structure
Product Name:micropeptin GH979
CAS-nummer:1312792-30-5
MF:C49H69N7O14
MW:980.110673666
CID:2041988
PubChem ID:53361002
Update Time:2025-04-21

micropeptin GH979 Chemische en fysische eigenschappen

Naam en identificatie

    • micropeptin GH979
    • 1312792-30-5
    • CHEBI:216759
    • (3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoic acid
    • DTXSID901335473
    • (3R)-4-(((2S,5S,8S,11S,12S,15S,18S,21R)-5-benzyl-2-((S)-sec-butyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo[16.3.1]docosan-12-yl)amino)-3-((R)-2-hydroxy-3-(4-hydroxyphenyl)propanamido)-4-oxobutanoic acid
    • (3S)-4-(((2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-((2S)-butan-2-yl)-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo(16.3.1)docosan-12-yl)amino)-3-(((2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)amino)-4-oxobutanoic acid
    • (3R)-4-(((2S,5S,8S,11S,12S,15S,18S,21R)-5-benzyl-2-((S)-sec-butyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo(16.3.1)docosan-12-yl)amino)-3-((R)-2-hydroxy-3-(4-hydroxyphenyl)propanamido)-4-oxobutanoic acid
    • Inchi: 1S/C49H69N7O14/c1-9-27(6)41-48(68)55(8)35(22-29-13-11-10-12-14-29)44(64)53-39(26(4)5)49(69)70-28(7)40(46(66)52-33(21-25(2)3)42(62)50-32-19-20-37(59)56(41)47(32)67)54-43(63)34(24-38(60)61)51-45(65)36(58)23-30-15-17-31(57)18-16-30/h10-18,25-28,32-37,39-41,57-59H,9,19-24H2,1-8H3,(H,50,62)(H,51,65)(H,52,66)(H,53,64)(H,54,63)(H,60,61)/t27-,28+,32+,33-,34-,35-,36-,37+,39-,40-,41-/m0/s1
    • InChI-sleutel: JRKQMCKTFHKZAH-NKFMKWLDSA-N
    • LACHT: O[C@@H]1CC[C@@H]2C(N1[C@H](C(N(C)[C@H](C(N[C@H](C(=O)O[C@H](C)[C@@H](C(N[C@@H](CC(C)C)C(N2)=O)=O)NC([C@H](CC(=O)O)NC([C@H](CC1C=CC(=CC=1)O)O)=O)=O)C(C)C)=O)CC1C=CC=CC=1)=O)[C@@H](C)CC)=O

Berekende eigenschappen

  • Exacte massa: 979.49024990g/mol
  • Monoisotopische massa: 979.49024990g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 70
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1850
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 310Ų
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